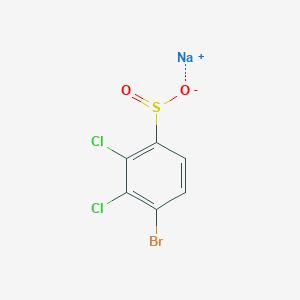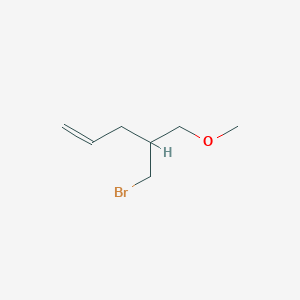
4-(Bromomethyl)-5-methoxypent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-5-methoxypent-1-ene is an organic compound that features a bromomethyl group and a methoxy group attached to a pentene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methoxypent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methoxypent-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane at room temperature. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反应分析
Types of Reactions
4-(Bromomethyl)-5-methoxypent-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The methoxy group can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pentene chain can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkanes.
科学研究应用
4-(Bromomethyl)-5-methoxypent-1-ene has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring a bromomethyl group for further functionalization.
Materials Science: The compound can be used in the synthesis of polymers and other materials where the bromomethyl group serves as a reactive site for cross-linking or other modifications.
Organic Synthesis:
作用机制
The mechanism of action of 4-(Bromomethyl)-5-methoxypent-1-ene in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance, stabilizing intermediates in various reactions .
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents and as a catalyst in organic reactions.
Uniqueness
4-(Bromomethyl)-5-methoxypent-1-ene is unique due to its combination of a bromomethyl group and a methoxy group on a pentene chain. This structural arrangement provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications.
属性
分子式 |
C7H13BrO |
|---|---|
分子量 |
193.08 g/mol |
IUPAC 名称 |
4-(bromomethyl)-5-methoxypent-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-3-4-7(5-8)6-9-2/h3,7H,1,4-6H2,2H3 |
InChI 键 |
YQISLJNUNTZMES-UHFFFAOYSA-N |
规范 SMILES |
COCC(CC=C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


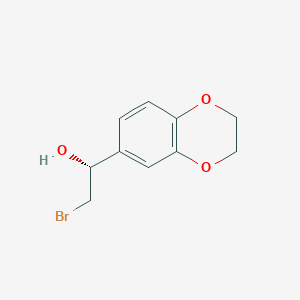
![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
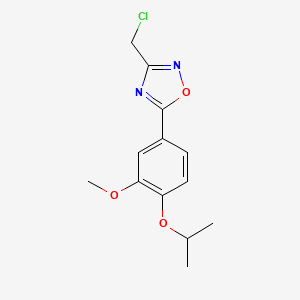
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)
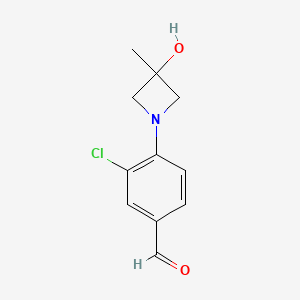
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
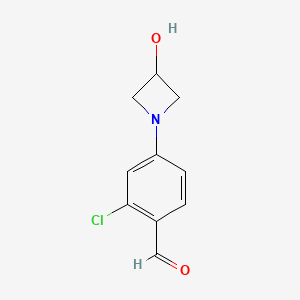

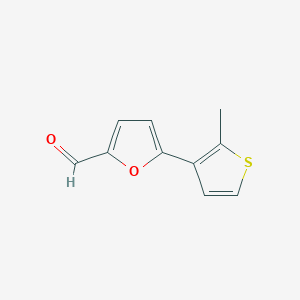
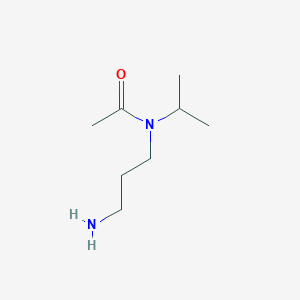
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
